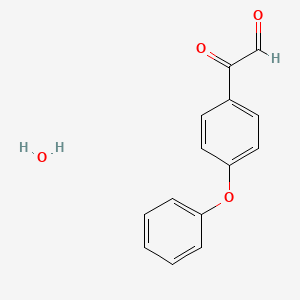
4-Phenoxyphenylglyoxal hydrate
Descripción general
Descripción
4-Phenoxyphenylglyoxal hydrate is a chemical compound with the CAS Number: 92254-55-2 . Its molecular weight is 244.25 and its IUPAC name is oxo (4-phenoxyphenyl)acetaldehyde hydrate . It is used for R&D purposes .
Molecular Structure Analysis
The InChI code for 4-Phenoxyphenylglyoxal hydrate is1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Phenoxyphenylglyoxal hydrate has a molecular weight of 244.25 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or other specialized chemical databases .Aplicaciones Científicas De Investigación
Bioremediation
4-Phenoxyphenylglyoxal hydrate may find application in bioremediation processes. A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. Bisphenol A, a chemical with a structure somewhat related to 4-Phenoxyphenylglyoxal hydrate, was effectively degraded in their study, suggesting potential for similar compounds in bioremediation processes (Chhaya & Gupte, 2013).
Electrochemical Applications
Another possible application area is in the electrochemical field. Zare et al. (2010) studied the electrochemical behavior of nano-composites containing phenolate, which is structurally related to 4-Phenoxyphenylglyoxal hydrate. Their research focused on the electrocatalytic oxidation of hydrazine, indicating the potential of related compounds in electrochemical sensors and catalysis (Zare et al., 2010).
Organic Synthesis and Molecular Studies
The compound might also be useful in organic synthesis and molecular studies. For instance, Novak and Glover (2004) demonstrated the generation and trapping of the 4-biphenylyloxenium ion from similar compounds, indicating possible applications in organic synthesis or mechanistic studies in chemistry (Novak & Glover, 2004).
Environmental Impact Studies
Research on compounds like Bisphenol A, which shares a phenolic structure with 4-Phenoxyphenylglyoxal hydrate, can also shed light on the environmental impact of such chemicals. Wetherill et al. (2007) discussed the in vitro mechanisms of Bisphenol A action, highlighting the importance of understanding the environmental and health impacts of phenolic compounds (Wetherill et al., 2007).
Chromatography and Analysis
Goss (1998) explored the improved liquid chromatography of salicylic acid and related compounds on a phenyl column. This suggests potential use of 4-Phenoxyphenylglyoxal hydrate in analytical chemistry, particularly in chromatographic applications (Goss, 1998).
Synthesis of Endocrine-Disrupting Compounds
Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies. This work underlines the significance of synthesizing and studying phenolic compounds like 4-Phenoxyphenylglyoxal hydrate in understanding their biological and environmental impacts (Boehme et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-oxo-2-(4-phenoxyphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDIBXWPGWASQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611097 | |
| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylglyoxal hydrate | |
CAS RN |
92254-55-2 | |
| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)
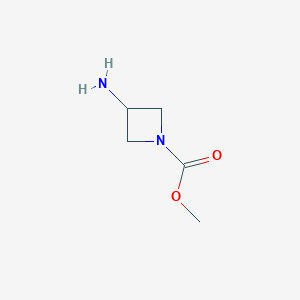
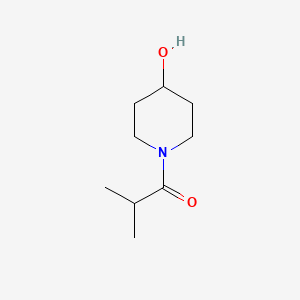
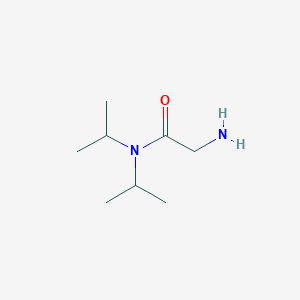
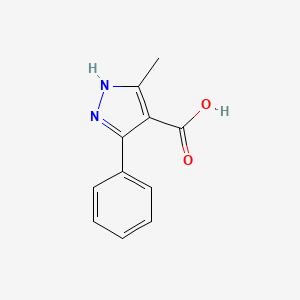
![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)
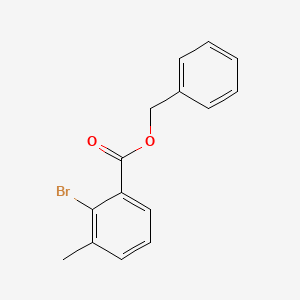
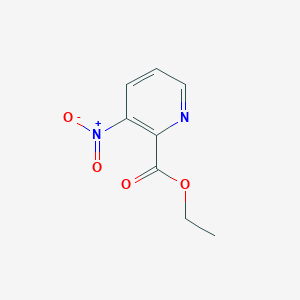
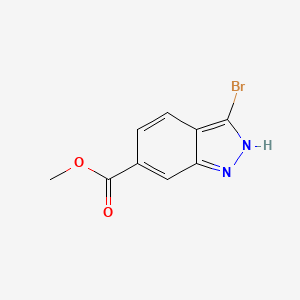
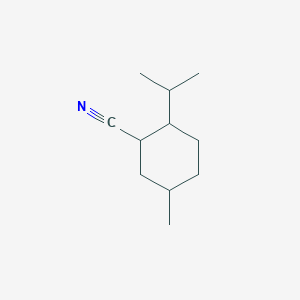


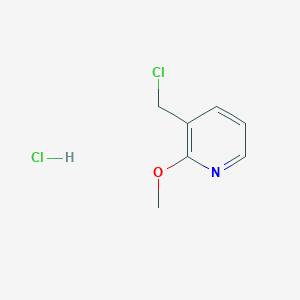
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)